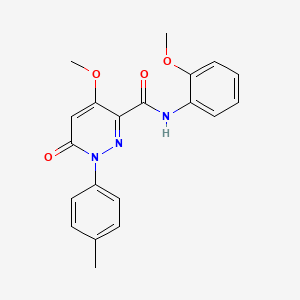

4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound belongs to the pyridazine carboxamide family, characterized by a six-membered pyridazine ring with ketone and carboxamide substituents. Key structural features include:

- 1-(4-Methylphenyl) substituent, enhancing lipophilicity and steric bulk.

- N-(2-Methoxyphenyl) carboxamide, contributing to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-13-8-10-14(11-9-13)23-18(24)12-17(27-3)19(22-23)20(25)21-15-6-4-5-7-16(15)26-2/h4-12H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNBGWAHFCJCMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methanol, phenylhydrazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the phenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structural similarity; †Estimated using analogous compounds.

Functional and Pharmacological Differences

Substituent Effects on Bioactivity :

- The 4-methylphenyl group in the target compound improves membrane permeability compared to the 1-methyl group in ’s analog .

- The trifluoromethoxy group in –8’s derivative enhances resistance to oxidative metabolism but may reduce aqueous solubility .

- Compound 20 () incorporates a trans-3-methoxycyclobutyl moiety, which optimizes steric fit in proteasome active sites, yielding 55% synthetic efficiency .

Hydrogen-Bonding and Crystal Packing :

- The ortho-methoxy group in the target compound’s carboxamide may disrupt planar stacking, contrasting with the para-methoxy orientation in ’s analog, which favors stronger intermolecular hydrogen bonds (as per Etter’s graph-set analysis in ) .

Biological Activity

4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridazine derivatives. This compound features various functional groups, including methoxy, carboxamide, and ketone functionalities, which contribute to its potential biological activities and chemical reactivity. Its molecular formula is CHNO, with a molecular weight of approximately 320.37 g/mol.

Chemical Structure

The structure of this compound can be visualized as a dihydropyridazine ring system substituted with various aromatic rings and functional groups that enhance its solubility and reactivity in biological systems. The presence of methoxy and methyl groups increases its potential interactions compared to its analogs.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound can be explored through comparisons with structurally similar compounds. The following table summarizes some related compounds and their key differences:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| N-(2-ethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | High | Different ethoxy group instead of methoxy |

| N-(5-chloro-2-methoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | Moderate | Chlorine substitution affecting reactivity |

| N-(2-isopropoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | Moderate | Isopropoxy group changes steric properties |

These variations in functional groups influence the chemical properties and biological activities of the compounds.

Research Findings and Case Studies

While direct studies on this compound are scarce, research on similar compounds provides insights into its potential applications:

- Enzyme Interaction Studies : Research indicates that pyridazinones can serve as probes for studying enzyme interactions. These studies help elucidate mechanisms of action and potential therapeutic effects. For example, compounds similar to 4-methoxy-N-(2-methoxyphenyl)-1-(4-methylphenyl)-6-oxo have been shown to inhibit enzymes involved in metabolic pathways.

- Medicinal Chemistry Applications : Compounds from the dihydropyridazine class are often investigated for their ability to inhibit specific enzymes or modulate receptor activity, making them candidates for drug development. The unique combination of functional groups in this compound enhances its solubility and potential interactions compared to its analogs.

Q & A

Q. Characterization Methods :

- NMR (¹H/¹³C) to confirm substituent positions and purity.

- HPLC-MS for molecular weight validation and impurity profiling .

- X-ray crystallography (if crystalline) for unambiguous structural confirmation (as seen in analogous pyridazine derivatives) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Q. Methodological Framework :

- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using fractional factorial designs.

- Response Surface Methodology (RSM) : Optimize yield and selectivity via central composite designs. For example, a study on similar pyridazine derivatives achieved 85% yield by optimizing solvent (DMF vs. THF) and temperature (80–120°C) .

- Data Analysis : Use ANOVA to assess factor significance and interaction effects. Tools like Minitab or JMP are standard.

Q. Example Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 105 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction Time (h) | 12 | 24 | 18 |

Reference: Statistical DoE principles applied to pyridazine synthesis .

Basic: What spectroscopic techniques are critical for analyzing structural stability under varying pH conditions?

- UV-Vis Spectroscopy : Monitor λmax shifts to detect protonation/deprotonation of the pyridazine ring (e.g., pKa determination).

- FT-IR : Track carbonyl (C=O) and amide (N-H) stretching frequencies to assess hydrolytic degradation.

- NMR Stability Studies : Conducted in D2O or buffered DMSO-d6 to observe pH-dependent conformational changes .

Advanced: How can computational methods (e.g., DFT) predict reaction mechanisms for substituent modifications?

- Density Functional Theory (DFT) : Calculate transition states and activation energies for methoxy group substitution. For example, B3LYP/6-31G* level theory has been used to model analogous pyridazine reactions, revealing steric hindrance at the 4-methoxy position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize carboxamide intermediates) .

- Software : Gaussian, ORCA, or VASP for quantum mechanical calculations.

Advanced: How should researchers address contradictory solubility data in different solvent systems?

Q. Methodology :

- Phase Solubility Analysis : Use the Higuchi–Connors method to generate solubility curves in binary solvent systems (e.g., water-ethanol).

- Thermodynamic Modeling : Apply the van’t Hoff equation to correlate temperature-dependent solubility with entropy/enthalpy changes.

- Contradiction Resolution : Cross-validate with HPLC retention times to distinguish between true solubility and matrix interference .

Q. Example Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 120 ± 5 | 25 |

| Ethanol | 45 ± 3 | 25 |

| Water | <1 | 25 |

Basic: What safety protocols are recommended for handling this compound during synthesis?

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate organic waste containing pyridazine derivatives for incineration .

Advanced: What strategies exist for resolving conflicting bioactivity results across cell-line assays?

- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and Z’-factor validation.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects.

- Meta-Analysis : Apply hierarchical clustering to reconcile discrepancies, as demonstrated in studies of structurally related carboxamides .

Basic: How is the compound classified in chemical engineering research frameworks (e.g., CRDC 2020)?

Under the Canadian R&D Classification (CRDC 2020) :

- Primary : RDF2050112 (Reaction Fundamentals and Reactor Design).

- Secondary : RDF2050104 (Membrane and Separation Technologies) for purification challenges .

Advanced: What role does heteroatom positioning (O, N) play in modulating the compound’s electronic properties?

- Electron-Withdrawing Effects : Methoxy groups at the 4-position increase ring electron density, altering redox potentials (cyclic voltammetry data).

- Hammett Constants : σpara values predict substituent effects on reaction rates (e.g., σ = 0.12 for -OCH3 enhances electrophilic substitution) .

Advanced: How can machine learning models predict degradation pathways under oxidative stress?

- Data Training : Use high-resolution LC-MS/MS datasets from accelerated stability studies (40°C/75% RH).

- Algorithm Selection : Random Forest or Gradient Boosting to classify degradation products (e.g., N-oxide formation).

- Validation : Compare predicted vs. observed degradation profiles in API formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.